molecular formula C7H9F3O B1453894 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1248355-50-1

1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol

Cat. No. B1453894
CAS RN: 1248355-50-1
M. Wt: 166.14 g/mol
InChI Key: UWQPWKGYWCLOQO-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a cyclopentene ring attached to a trifluoroethanol group . The cyclopentene ring is a five-membered ring with one double bond, and the trifluoroethanol group consists of a carbon atom bonded to two fluorine atoms and an OH group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent condensation reactions . For example, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Scientific Research Applications

Synthesis and Applications of Trifluoromethylated Cyclic Building Blocks

1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters, related to 1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol, have been synthesized and utilized as new trifluoromethylated cyclic building blocks. These compounds serve as platforms for various difunctional trifluoromethylcyclopentane derivatives (Grellepois, Kikelj, Coia, & Portella, 2012).

Palladium-Mediated Cyclization of Hexadienols

Palladium-mediated cyclization of 1,5-hexadien-3-ols, related to the structure of the target compound, leads to the formation of 1-methyl-1,3-cyclopentadienes. This process is enhanced by the presence of catalytic amounts of trifluoroacetic acid (Zair, Santelli-Rouvier, & Santelli, 1991).

Synthesis of Enantiomerically Pure Cyclopentene Derivatives

The (±)-5-(2′-hydroxyethyl)cyclopent-2-en-1-ol, structurally similar to the compound of interest, was prepared and resolved using lipase, providing a chiral synthon for the synthesis of various biologically relevant molecules (Chen, Nagabandi, Smith, Goodman, & Plettner, 2009).

Cyclization-Isomerization for Substituted Furans

Palladium-catalyzed cyclization-isomerization of trifluoroprop-1-en-2-yl-substituted furans, analogous to the compound , showcases the potential of these reactions in producing novel molecular structures (Zhang, Zhao, & Lu, 2007).

Photochromic Transformation in Organic Media

A study on the efficient reversible phototransformation of a diarylethene-fluorene derivative, which is structurally related to this compound, demonstrated its potential in optical data storage and two-photon fluorescence microscopy (Luchita, Bondar, Yao, Mikhailov, Yanez, Przhonska, Masunov, & Belfield, 2011).

properties

IUPAC Name

1-(cyclopenten-1-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h3,6,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPWKGYWCLOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 2
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 3
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 4
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 5
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 6
1-(Cyclopent-1-en-1-yl)-2,2,2-trifluoroethan-1-ol

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